molecular formula C7H5BrO2 B1267339 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione CAS No. 6293-55-6

2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione

Cat. No. B1267339
CAS RN: 6293-55-6
M. Wt: 201.02 g/mol
InChI Key: WTTXPOKQAYXZIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related cyclohexadienones involves thermal ring opening and Diels-Alder reactions. For example, 1,2,3,6-Tetrahydrobenzocyclobutene-3,6-dione undergoes thermal ring opening to generate dimethylene cyclohexadienones, which can be trapped as dimers or Diels-Alder adducts to yield polycyclic benzoquinones. These reactions showcase the reactivity and versatility of cyclohexadienone derivatives in synthetic chemistry (Kanao & Oda, 1984).

Scientific Research Applications

1. Synthesis of Various Chemical Compounds

The compound 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione is involved in the synthesis of various chemical compounds. For instance, it is used as an intermediate in the creation of endo-Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione and endo-Tricyclo[6.2.1.02,7]undec-9-ene-3,6-dione, as well as the product 2-cyclohexene-1,4-dione. These substances are significant in chemical reactions such as Diels-Alder reactions, thermal decomposition, and various reduction and elimination processes (Oda, Kawase, Okada, & Enomoto, 2003).

2. Biotransformation and Antioxidant Activity

Biotransformation of thymoquinone (which includes 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione) using Aspergillus niger leads to the production of metabolites with potent antioxidant activity. This demonstrates the compound's utility in microbial transformation processes and its role in the synthesis of biologically active substances (Mohammad, Shakya, Al-Bakain, Haroon, & Choudhary, 2018).

3. Phytotoxic Potential

The compound is also explored for its phytotoxic potential. For example, the endophytic fungus Xylaria feejeensis strain SM3e-1b produces natural products including 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione, which exhibit significant inhibitory effects on the germination and root growth of various plant species. This suggests potential applications in agriculture and plant biology (García-Méndez, Macías-ruvalcaba, Lappe-Oliveras, Hernández-Ortega, & Macías-Rubalcava, 2016).

4. Catalytic and Polymerization Applications

2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione is used in the synthesis of high molecular weight polymers and polymeric alloys with improved toughness. This involves catalytic and polymerization processes, indicating its relevance in materials science and polymer chemistry (Jing & Hillmyer, 2008).

5. Antifungal and Antibacterial Activity

Compounds derived from 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione exhibit notable antifungal and antibacterial properties. These compounds, synthesized through green methodologies, show potential as new therapeutic agents in combating fungal and bacterial infections (Tandon, Kumar, Mishra, & Shukla, 2012).

Future Directions

The future directions for “2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione” could involve further studies on its chemical properties and potential applications. Similar compounds have shown promising results in treating certain types of cancer , which could open up new avenues for research.

properties

IUPAC Name

2-bromo-6-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTXPOKQAYXZIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278659
Record name 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione

CAS RN

6293-55-6
Record name NSC8964
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8964
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
FF El-Senduny, SM Shabana, D Rösel… - Future medicinal …, 2021 - Future Science
Hepatocellular carcinoma is a highly aggressive and difficult-to-treat type of cancer. Incorporating urea functionality into the backbone of organoselenium compounds is expected to …
Number of citations: 21 www.future-science.com
DA Lanfranchi, E Cesar-Rodo, B Bertrand… - Organic & …, 2012 - pubs.rsc.org
Improving the solubility of polysubstituted 1,4-naphthoquinone derivatives was achieved by introducing nitrogen in two different positions of the naphthoquinone core, at C-5 and at C-8 …
Number of citations: 73 pubs.rsc.org

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